

Application Notes and Protocols for 6-Hex, SE in Automated DNA Sequencing

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Compound of Interest

Compound Name: 6-Hex, SE

Cat. No.: B15552929

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Introduction

6-Hex, SE (6-carboxy-2',4,4',5',7,7'-hexachlorofluorescein, succinimidyl ester) is a widely used fluorescent dye in molecular biology, particularly in automated DNA sequencing. As a derivative of fluorescein, 6-HEX exhibits bright fluorescence in the yellow-green region of the spectrum. The succinimidyl ester (SE) moiety allows for the efficient and stable covalent labeling of primary amine groups, making it an ideal choice for tagging oligonucleotides, which can then be used as primers in Sanger sequencing.^{[1][2]} This document provides detailed application notes and protocols for the use of **6-Hex, SE** in automated DNA sequencing, including quantitative data, experimental procedures, and troubleshooting guidance.

Quantitative Data

The spectral properties of 6-Hex are crucial for its application in fluorescence-based assays. The following table summarizes the key quantitative data for 6-Hex.

Property	Value	Reference
Excitation Maximum (λ_{ex})	533 nm	[3]
Emission Maximum (λ_{em})	549 nm	[3]
Molar Extinction Coefficient (ϵ)	$87,770 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	[3]
Fluorescence Quantum Yield (Φ)	0.57	
Correction Factor (CF ₂₆₀)	0.30	
Correction Factor (CF ₂₈₀)	0.13	

Experimental Protocols

I. Labeling of Amine-Modified Oligonucleotides with 6-Hex, SE

This protocol describes the covalent attachment of **6-Hex, SE** to the 5'- or 3'-amino-modified oligonucleotide primers.

Materials:

- 5'- or 3'-Amine-modified oligonucleotide
- **6-Hex, SE**
- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.5
- Nuclease-free water
- Microcentrifuge tubes

Procedure:

- Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
- Dye Preparation: Immediately before use, dissolve **6-Hex, SE** in anhydrous DMSO to a concentration of 10 mg/mL.
- Labeling Reaction Setup:
 - In a microcentrifuge tube, combine the following:
 - Amine-modified oligonucleotide (10-50 nmol)
 - 0.1 M Sodium Bicarbonate buffer, pH 8.5 (to a final concentration of 0.01 M)
 - Nuclease-free water to adjust the volume.
 - Add a 5-10 fold molar excess of the dissolved **6-Hex, SE** to the oligonucleotide solution.
- Incubation: Vortex the reaction mixture thoroughly and incubate in the dark at room temperature for 2-4 hours, or overnight for potentially higher labeling efficiency.
- Stopping the Reaction: The reaction can be stopped by proceeding directly to the purification step.

II. Purification of 6-Hex Labeled Oligonucleotides by Reverse-Phase HPLC

Purification is essential to remove unconjugated dye and unlabeled oligonucleotides. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.

Materials:

- Crude labeling reaction mixture
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
- Mobile Phase B: Acetonitrile

- C18 RP-HPLC column (e.g., 5 μ m particle size, 100 \AA pore size)
- HPLC system with a UV detector

Procedure:

- Sample Preparation: Dilute the crude labeling reaction mixture with Mobile Phase A.
- HPLC Setup:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A.
 - Set the detector to monitor absorbance at 260 nm (for DNA) and at the excitation maximum of 6-Hex (533 nm).
- Gradient Elution:
 - Inject the diluted sample onto the column.
 - Apply a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 10% to 50% acetonitrile over 30-40 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide and may require optimization.
- Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 533 nm. This peak represents the 6-Hex labeled oligonucleotide. Unconjugated dye will typically elute later in the gradient.
- Desalting: Desalt the collected fractions using a suitable method, such as ethanol precipitation or a desalting column.
- Quantification: Determine the concentration of the purified labeled oligonucleotide using UV-Vis spectrophotometry, applying the correction factors for the dye's absorbance at 260 nm.

III. Automated Sanger Sequencing using 6-Hex Labeled Primers

This protocol outlines the general steps for performing automated Sanger sequencing using a 6-Hex labeled primer.

Materials:

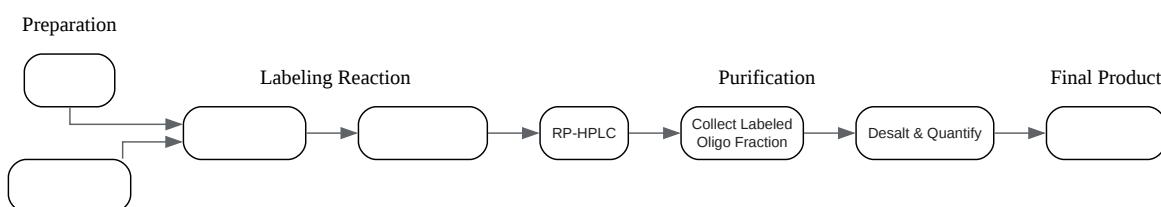
- Purified 6-Hex labeled primer
- DNA template (e.g., plasmid DNA, PCR product)
- Sequencing reaction mix (containing DNA polymerase, dNTPs, and ddNTPs)
- Automated DNA sequencer (capillary electrophoresis-based)
- Hi-Di™ Formamide or other suitable loading solution

Procedure:

- Cycle Sequencing Reaction Setup:
 - In a PCR tube, combine the DNA template, 6-Hex labeled primer, and the sequencing reaction mix according to the manufacturer's instructions.
- Thermal Cycling: Perform cycle sequencing in a thermal cycler. The cycling conditions will typically involve an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension.
- Sequencing Reaction Cleanup: Purify the sequencing products to remove unincorporated ddNTPs, dNTPs, and residual primers. This can be achieved by ethanol/EDTA precipitation, spin columns, or enzymatic methods.
- Sample Preparation for Electrophoresis: Resuspend the purified sequencing products in a loading solution such as Hi-Di™ Formamide.
- Capillary Electrophoresis:
 - Denature the samples by heating at 95°C for 2-5 minutes, followed by rapid cooling on ice.

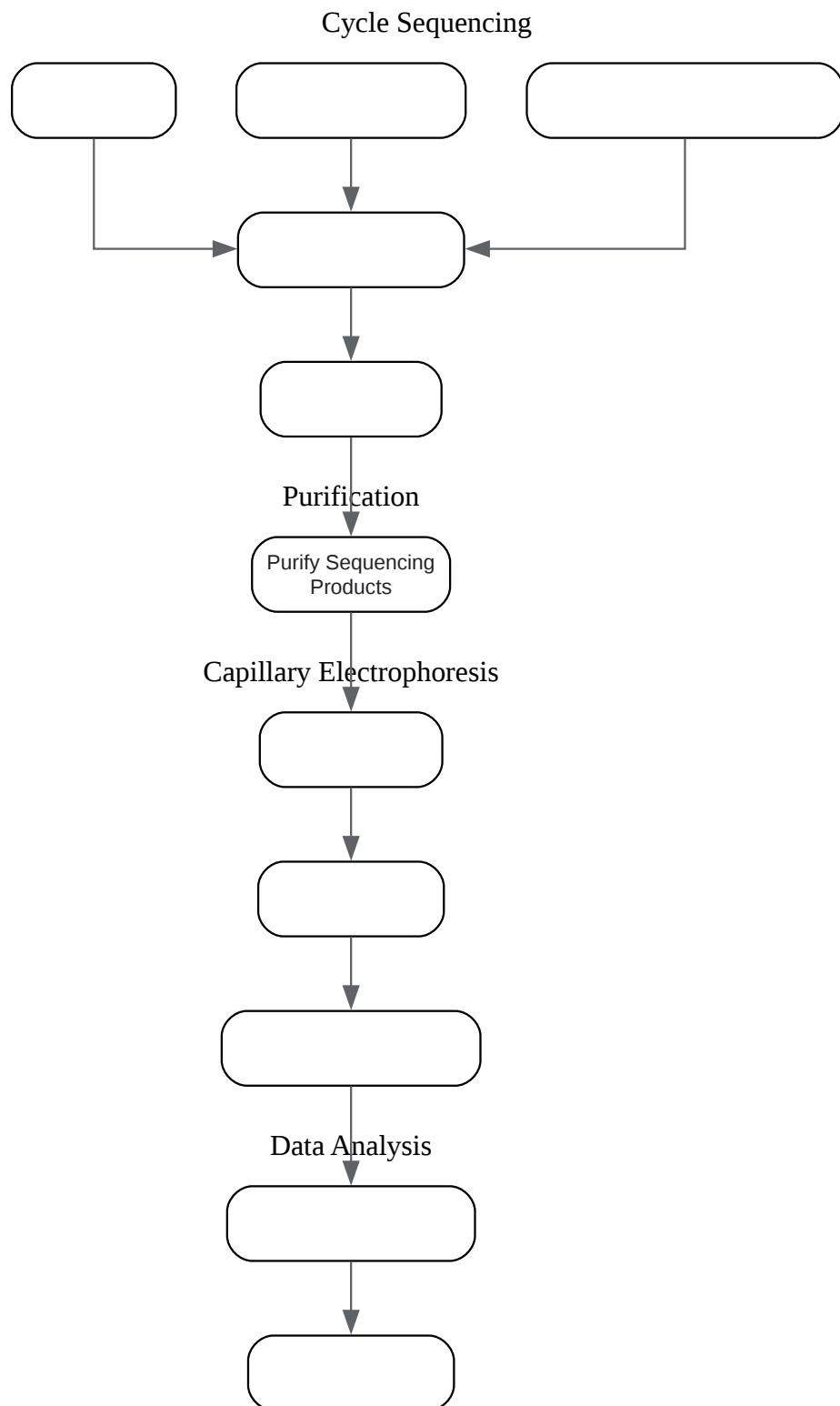
- Load the samples onto the automated DNA sequencer. The instrument will perform capillary electrophoresis to separate the DNA fragments by size.
- Data Analysis:
 - As the fragments migrate through the capillary, a laser excites the 6-Hex dye.
 - The emitted fluorescence is detected and recorded.
 - The sequencing software analyzes the fluorescence data to generate a chromatogram and determine the DNA sequence.

Visualizations



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Caption: Workflow for labeling an amine-modified oligonucleotide with **6-Hex, SE**.



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Caption: Automated Sanger sequencing workflow using a 6-Hex labeled primer.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Inactive 6-Hex, SE due to hydrolysis.	Prepare fresh dye solution in anhydrous DMSO immediately before use.
Suboptimal pH of the reaction buffer.	Ensure the pH of the sodium bicarbonate buffer is between 8.3 and 9.0.	
Presence of primary amines in buffers (e.g., Tris).	Use amine-free buffers for the labeling reaction.	
Multiple Peaks in HPLC Profile	Presence of unlabeled oligo, free dye, and labeled oligo.	This is expected. Collect the peak corresponding to the labeled oligo.
Formation of dye isomers or degradation products.	Optimize labeling reaction time and temperature. Ensure proper storage of the dye.	
Poor Sequencing Results	Incomplete removal of unincorporated dye or primers.	Optimize the purification protocol for the labeled primer and the sequencing reaction cleanup.
Low concentration or purity of the labeled primer.	Accurately quantify the purified labeled primer and ensure high purity.	
Secondary structure in the DNA template.	Use a sequencing buffer with additives (e.g., betaine) to reduce secondary structures.	

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References

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